molecular formula C8H4Cl2F2O3 B1448631 2,5-Dichloro-4-(difluoromethoxy)benzoic acid CAS No. 1803817-86-8

2,5-Dichloro-4-(difluoromethoxy)benzoic acid

Cat. No.: B1448631
CAS No.: 1803817-86-8
M. Wt: 257.01 g/mol
InChI Key: GENIDNAGQKEWKI-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid follows International Union of Pure and Applied Chemistry conventions for substituted benzoic acids. The official International Union of Pure and Applied Chemistry name is "this compound," which precisely describes the substitution pattern on the benzene ring. The compound is assigned Chemical Abstracts Service registry number 1803817-86-8, providing a unique identifier for chemical databases and regulatory purposes. In chemical databases, the compound is catalogued under PubChem Compound Identification Number 119002464, facilitating standardized access to its structural and property information.

The systematic naming reflects the priority given to the carboxylic acid functional group as the principal functional group, with numbering beginning from the carbon bearing the carboxyl group. The chlorine substituents occupy positions 2 and 5 relative to the carboxylic acid, while the difluoromethoxy group is located at position 4. Alternative nomenclature includes "Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-" which follows the Chemical Abstracts Service naming convention where the parent compound is listed first followed by substituent descriptions. The compound also carries the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database identifier DTXSID001241376, linking it to environmental and toxicological databases.

Properties

IUPAC Name

2,5-dichloro-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENIDNAGQKEWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001241376
Record name Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803817-86-8
Record name Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803817-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-dichloro-4-(difluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001241376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,5-Dichlorobenzoic Acid Intermediate

A key intermediate, 2,5-dichlorobenzoic acid, is prepared as a precursor step:

  • Method: Reaction of p-dichlorobenzene with phosgene to form 2,5-dichlorobenzoyl chloride, followed by hydrolysis to yield 2,5-dichlorobenzoic acid.
  • Reaction conditions: Use of cobalt(II) naphthenate as a catalyst, diisobutyl adipate as solvent at 78°C for 2 hours.
  • Yield: Approximately 97% yield reported.
  • Purification: Multiple washing steps with potassium chloride, oxalic acid, potassium sulfate, methyl tert-butyl ether, and hydrogen furan solutions; followed by distillation under reduced pressure to isolate pure acid.
Step Reagents/Conditions Outcome
p-Dichlorobenzene + Phosgene Catalyzed by cobalt(II) naphthenate, 78°C 2,5-Dichlorobenzoyl chloride intermediate
Hydrolysis Acidic aqueous work-up 2,5-Dichlorobenzoic acid (97% yield)

Source: ChemicalBook synthesis data for 2,5-Dichlorobenzoic acid

Introduction of Difluoromethoxy Group

The difluoromethoxy group is introduced by etherification reactions on suitably substituted benzoic acid derivatives or benzaldehyde intermediates:

  • Example: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid uses 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde as starting material.
  • Oxidation: The aldehyde is oxidized to the corresponding benzoic acid using sodium chlorite in the presence of sulfamic acid and glacial acetic acid.
  • Reaction conditions: Room temperature stirring for 1 hour; subsequent addition of water to precipitate the acid.
  • Yield: High yield of 97% reported.
Step Reagents/Conditions Outcome
Aldehyde + Sodium chlorite Sulfamic acid, glacial acetic acid, RT, 1h Conversion to benzoic acid

Source: ChemicalBook synthesis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

Direct Synthesis of this compound

While explicit direct synthetic routes to this compound are limited in publicly available literature, related methods can be inferred from patent and research data on structurally similar compounds:

  • Approach: Starting from 2,5-dichlorobenzoic acid or its acid chloride derivative, the difluoromethoxy group can be introduced via nucleophilic aromatic substitution or via intermediate benzaldehydes.
  • Example from related compounds: Preparation of difluoromethoxy-substituted benzoic acids involves reaction of hydroxy-substituted benzaldehydes with difluoromethylating agents, followed by oxidation to the acid.
  • Reaction conditions: Use of N,N-dimethylformamide as solvent, potassium carbonate as base, and heating to 70–80°C for several hours.
  • Purification: Column chromatography or recrystallization to isolate pure products.
  • Yield: Moderate to high yields (60-97%) depending on step and conditions.
Step Reagents/Conditions Outcome
Hydroxybenzaldehyde + Difluoromethylating agent K2CO3, DMF, 70-80°C, 3h Difluoromethoxybenzaldehyde intermediate
Oxidation of aldehyde Sodium chlorite, sulfamic acid, acetic acid, RT Difluoromethoxybenzoic acid derivative

Source: Patent WO2005026095A1 and research articles on roflumilast impurities and related compounds

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
2,5-Dichlorobenzoic acid synthesis p-Dichlorobenzene + Phosgene; Co(II) catalyst; 78°C, 2h 97 Hydrolysis and multiple washing steps
Difluoromethoxy group introduction Hydroxybenzaldehyde + Difluoromethylating agent; K2CO3, DMF, 70-80°C, 3h 60-90 Followed by oxidation to acid
Aldehyde oxidation to acid Sodium chlorite, sulfamic acid, glacial acetic acid, RT, 1h 97 Precipitation and vacuum drying
Final purification Column chromatography, recrystallization - Ensures purity for pharmaceutical use

Research Findings and Notes on Process Optimization

  • The use of sodium chlorite oxidation in mild acidic media (sulfamic acid/acetic acid) is effective for aldehyde to acid conversion with high yield and purity.
  • Potassium carbonate in DMF is a common base/solvent system for nucleophilic substitution to install difluoromethoxy groups.
  • Temperature control (70–80°C) and reaction time (3 hours) are critical for complete conversion.
  • Acid chloride intermediates are useful for coupling reactions but require careful handling due to reactivity.
  • Multiple washing and purification steps are essential to remove inorganic salts and residual solvents, ensuring high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,5-dichloro-4-(difluoromethoxy)benzoic acid and related halogenated benzoic acids:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
This compound 2,5-Cl; 4-OCHF₂ C₈H₄Cl₂F₂O₃ ~265.02* High lipophilicity; strong electron-withdrawing effects
4-(Difluoromethoxy)-2,5-difluorobenzoic acid 2,5-F; 4-OCHF₂ C₈H₄F₄O₃ 224.11 Lower molecular weight; higher polarity vs. Cl analogs
4-Chloro-2,5-difluoro-benzoic acid 4-Cl; 2,5-F C₇H₃ClF₂O₂ 192.55 Moderate lipophilicity; balanced solubility
2,5-Difluoro-4-methylbenzoic acid 2,5-F; 4-CH₃ C₈H₆F₂O₂ 172.13 Methyl group enhances hydrophobicity
2,5-Difluoro-4-(trifluoromethyl)benzoic acid 2,5-F; 4-CF₃ C₈H₃F₅O₂ 226.10 High electronegativity; low aqueous solubility
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 3,5-Cl; 4-F; 2-OH C₇H₃Cl₂FO₃ 223.01 Hydroxyl group increases acidity; hydrogen bonding

*Estimated based on atomic weights (Cl: ~35.45, F: ~19.00, O: ~16.00, C: ~12.01, H: ~1.01).

Key Comparisons:

Halogen Effects :

  • Chlorine vs. Fluorine : Chlorine atoms (as in the target compound) increase molecular weight and lipophilicity compared to fluorine analogs (e.g., 4-(difluoromethoxy)-2,5-difluorobenzoic acid). Chlorine’s larger atomic radius and lower electronegativity enhance steric effects and reduce solubility in polar solvents .
  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCHF₂) in the target compound is more electron-withdrawing than methoxy (-OCH₃) or methyl (-CH₃) groups, lowering the pKa of the benzoic acid (increasing acidity) .

Synthetic Routes :

  • The synthesis of halogenated benzoic acids often involves halogenation (e.g., using Cl₂ or F₂ gas) or coupling reactions (e.g., Suzuki-Miyaura for boronic acid intermediates) . For the target compound, chlorination steps would replace fluorination methods used in analogs like 4-(difluoromethoxy)-2,5-difluorobenzoic acid .

Q & A

Q. What synthetic methodologies are recommended for 2,5-Dichloro-4-(difluoromethoxy)benzoic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via multi-step halogenation and functional group substitution. A typical approach involves:

Hydrazide Formation : React 2,4-dichlorophenoxyacetic acid with hydrazine to form the hydrazide intermediate (65% yield, 141–143°C) .

Cyclization : Reflux the hydrazide in DMSO for 18 hours to form a triazole intermediate.

Substitution : Introduce difluoromethoxy groups via nucleophilic substitution using chlorodifluoromethane under basic conditions.
Optimization Tips :

  • Use polar aprotic solvents (e.g., DMSO) to enhance reaction rates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust stoichiometry (e.g., 1:1 molar ratio of triazole to difluoromethylating agent) to improve yield .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
Technique Key Parameters Application
NMR 1^1H (400 MHz), 19^{19}F NMRConfirm substitution patterns and fluorine presence .
LC-MS ESI+ mode, m/z 283.0 [M+H]⁺Verify molecular weight and purity .
FTIR 1700–1750 cm1^{-1} (C=O stretch)Identify carboxylic acid functionality .
Validation : Cross-reference data with PubChem entries (e.g., DSSTox ID: DTXSID60186975) .

Q. Which preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms due to its salicylic acid backbone. Use fluorometric assays with IC50_{50} determination .
  • Antimicrobial Screening : Perform disk diffusion assays against E. coli and S. aureus at 100 µg/mL, comparing zones of inhibition to controls .
  • Cytotoxicity : Use MTT assays on human fibroblast cells (LD50_{50} > 500 µg/mL indicates low toxicity) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to:

Calculate electrostatic potential surfaces (EPS) to identify electrophilic/nucleophilic sites.

Simulate 19^{19}F NMR chemical shifts (δ ~ -120 ppm for CF2_2 groups) .

Compare theoretical vs. experimental vibrational spectra (e.g., C-F stretches at 1100–1250 cm1^{-1}) .
Software : Gaussian 16 or ORCA, with solvent corrections (e.g., PCM for DMSO) .

Q. How can contradictions between experimental and computational reactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from solvation or transition-state effects. Strategies include:

Solvent Modeling : Re-run DFT calculations with explicit solvent molecules (e.g., DMSO or water) .

Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates and compare with Arrhenius predictions from DFT .

Isotopic Labeling : Track 18^{18}O in carboxyl groups to validate hydrolysis mechanisms .

Q. What strategies enhance regioselectivity during halogenation steps in synthesis?

  • Methodological Answer : To control halogen placement:

Directing Groups : Use nitro or methoxy groups to orient electrophilic substitution (e.g., para-chlorination guided by meta-directing groups) .

Catalytic Systems : Employ Cu(I) catalysts for Ullmann-type coupling to install difluoromethoxy groups selectively .

Low-Temperature Halogenation : Perform reactions at -20°C to minimize polychlorination byproducts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dichloro-4-(difluoromethoxy)benzoic acid
Reactant of Route 2
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2,5-Dichloro-4-(difluoromethoxy)benzoic acid

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